molecular formula C13H8F3N3 B7479751 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No. B7479751
M. Wt: 263.22 g/mol
InChI Key: IUGHBMGDOBKHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring, a benzimidazole ring, and a trifluoromethyl group.

Scientific Research Applications

2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is not fully understood. However, studies have suggested that this compound may inhibit various enzymes and proteins involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. This compound has minimal toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole in lab experiments include its ease of synthesis, stability, and low toxicity to normal cells. However, limitations include its limited solubility in water and its potential for off-target effects.

Future Directions

For research on 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole include further investigation of its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Additionally, studies could focus on developing more efficient synthesis methods and improving the compound's solubility in water. Further research could also explore the potential of this compound as a fluorescent probe for detecting metal ions in biological systems.

Synthesis Methods

The synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole involves the reaction of 2-aminopyridine, 2-nitrobenzaldehyde, and trifluoroacetic acid in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-pyridin-2-yl-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGHBMGDOBKHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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